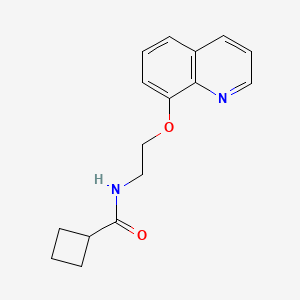

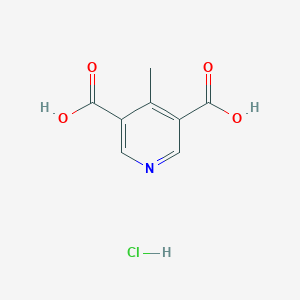

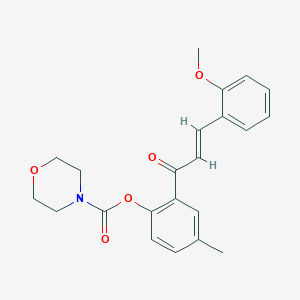

![molecular formula C16H13BrFN5O B2969989 N-[(3-溴苯基)甲基]-5-[(2-氟苯基)氨基]-1H-1,2,3-三唑-4-甲酰胺 CAS No. 1291858-27-9](/img/structure/B2969989.png)

N-[(3-溴苯基)甲基]-5-[(2-氟苯基)氨基]-1H-1,2,3-三唑-4-甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“N-[(3-bromophenyl)methyl]-5-[(2-fluorophenyl)amino]-1H-1,2,3-triazole-4-carboxamide” is a complex organic compound that contains several functional groups. It has a triazole ring, which is a five-membered ring with two carbon atoms and three nitrogen atoms. It also contains an amide group (carboxamide), a bromophenyl group, and a fluorophenyl group .

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the triazole ring, the bromophenyl and fluorophenyl groups, and the amide group would all contribute to its overall structure .Chemical Reactions Analysis

The reactivity of this compound would be influenced by its functional groups. For example, the amide group might be hydrolyzed under acidic or basic conditions, and the bromophenyl and fluorophenyl groups might undergo electrophilic aromatic substitution .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and stability, would be determined by its molecular structure .科学研究应用

合成和结构分析

具有复杂结构的化合物,包括三唑和甲酰胺,是通过各种化学反应合成的。例如,相关化合物的合成通常涉及特定异氰酸酯与胺的缩合,然后是环化过程。这些合成途径对于开发药理活性分子至关重要,包括潜在的抗肿瘤剂和抗菌剂。这些化合物的晶体结构分析提供了对它们的分子构型的见解,这对于理解它们与生物靶标的相互作用机制至关重要 (Hao et al., 2017).

生物活性及应用

几种结构相关的化合物表现出显着的生物活性,例如抗肿瘤、抗菌和抗病原体特性。例如,某些三唑衍生物因其通过抑制癌细胞增殖而具有潜在的抗肿瘤活性而被发现。这突出了这些化合物在开发用于癌症治疗的新治疗剂中的潜在用途 (Lu et al., 2017). 此外,已经研究了硫脲衍生物的抗菌和抗病原体活性,证明了对各种细菌菌株的显着作用,包括那些能够形成生物膜的菌株。这表明在开发具有抗生物膜特性的新型抗菌剂中具有潜在应用 (Limban et al., 2011).

作用机制

Target of Action

The primary target of N-[(3-bromophenyl)methyl]-5-[(2-fluorophenyl)amino]-1H-1,2,3-triazole-4-carboxamide is Indoleamine 2,3-dioxygenase-1 (IDO1) . IDO1 is an enzyme that plays a crucial role in the immune response and is a potential target for the next generation of cancer immunotherapies .

Mode of Action

N-[(3-bromophenyl)methyl]-5-[(2-fluorophenyl)amino]-1H-1,2,3-triazole-4-carboxamide interacts with IDO1, inhibiting its function . The compound binds to IDO1, preventing it from catalyzing the oxidation of indoleamine, a critical step in the kynurenine pathway .

Biochemical Pathways

The inhibition of IDO1 affects the kynurenine pathway, which is involved in the metabolism of the essential amino acid tryptophan . By inhibiting IDO1, the compound prevents the conversion of tryptophan into kynurenine, leading to an accumulation of tryptophan and a decrease in kynurenine . This can have downstream effects on various biological processes, including immune response and cell proliferation .

Pharmacokinetics

The pharmacokinetic properties of N-[(3-bromophenyl)methyl]-5-[(2-fluorophenyl)amino]-1H-1,2,3-triazole-4-carboxamide, such as its absorption, distribution, metabolism, and excretion (ADME), are crucial for its bioavailability . Structural modifications were made to improve the cellular activity and pharmacokinetic properties of the compound, including the extension of the side chain of the core molecule . This resulted in a potent IDO1 inhibitor that demonstrated significant in vivo target inhibition .

Result of Action

The molecular and cellular effects of N-[(3-bromophenyl)methyl]-5-[(2-fluorophenyl)amino]-1H-1,2,3-triazole-4-carboxamide’s action include the inhibition of IDO1, leading to an altered balance of tryptophan and kynurenine . This can affect various cellular processes, including immune response and cell proliferation . In a human SK-OV-3 ovarian xenograft tumor mouse model, the compound demonstrated significant (51%) in vivo target inhibition on IDO1 .

安全和危害

未来方向

属性

IUPAC Name |

N-[(3-bromophenyl)methyl]-5-(2-fluoroanilino)triazolidine-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17BrFN5O/c17-11-5-3-4-10(8-11)9-19-16(24)14-15(22-23-21-14)20-13-7-2-1-6-12(13)18/h1-8,14-15,20-23H,9H2,(H,19,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VKVPFJHSVWOIQD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)NC2C(NNN2)C(=O)NCC3=CC(=CC=C3)Br)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17BrFN5O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

394.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[(3-bromophenyl)methyl]-5-[(2-fluorophenyl)amino]-1H-1,2,3-triazole-4-carboxamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

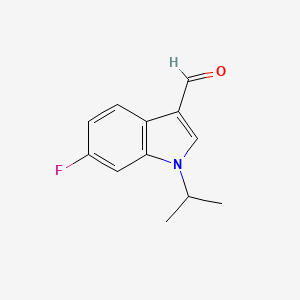

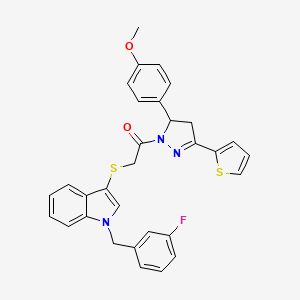

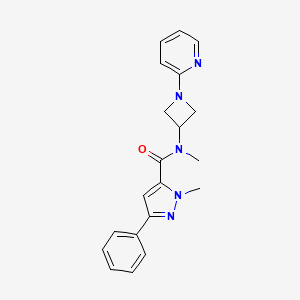

![1-{4-Methyl-2-[4-(trifluoromethyl)anilino]-1,3-thiazol-5-yl}-1-ethanone](/img/structure/B2969908.png)

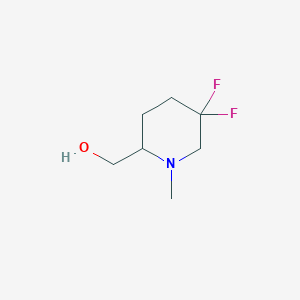

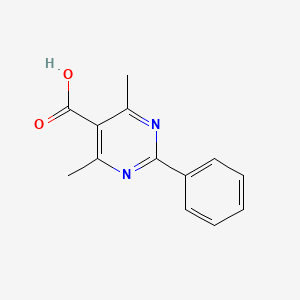

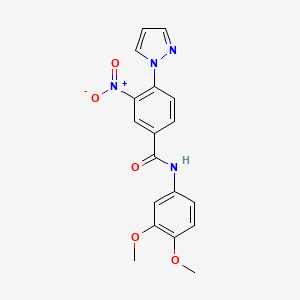

![(E)-3-(2-chlorophenyl)-N-(2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-hydroxyethyl)acrylamide](/img/structure/B2969919.png)

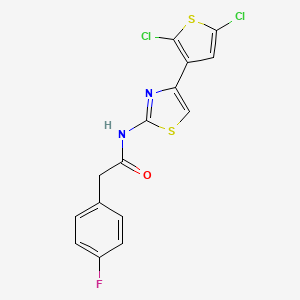

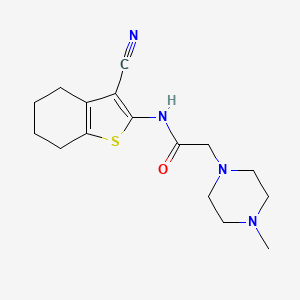

![N-(4-butylphenyl)-2-((4-oxo-3-phenyl-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide](/img/structure/B2969922.png)